molecular formula C17H16N2O2S B2558754 N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide CAS No. 321714-76-5

N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide

Cat. No.: B2558754
CAS No.: 321714-76-5
M. Wt: 312.39
InChI Key: NHQFEIGXLMDDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Stereospecific Substitutions : The compound has been used in the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters, leading to N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration. This method has been effective for synthesizing optically pure and meso triamine ligands having two pyridine rings (Uenishi, Hamada, Aburatani, Matsui, Yonemitsu, & Tsukube, 2004).

  • Luminescence Properties in Re(I) Complexes : A series of new derivatives of di(2-pyridyl)amine ligand, including naphthyl variants, have been synthesized and studied for their luminescence properties. These ligands, when reacted with Re(CO)5Cl, formed complexes that displayed varied luminescence characteristics, providing insights into the role of metal-based d-d excited states in quenching MLCT or ligand-centered excited states (Shavaleev, Barbieri, Bell, Ward, & Barigelletti, 2004).

  • Cd(II) Coordination Compounds : The compound has been instrumental in the formation of Cd(II) coordination compounds. These compounds have been characterized for their solid-state luminescent properties, demonstrating strong emissions and providing valuable insights into the coordination modes influencing these properties (Han, Huo, Deng, & Gao, 2017).

  • Ground and Excited-state Electronic Interactions : The compound has been studied in the context of poly(propylene amine) dendrimers functionalized with naphthylsulfonamide units. These studies have revealed significant interactions between naphthyl units and amine units in the dendrimers, leading to the formation of dimer/excimer and charge-transfer/exciplex excited states (Pina, Passaniti, Maestri, Balzani, Vögtle, Gorka, Lee, van Heyst, & Fakhrnabavi, 2004).

  • Catalysis in Cyclopropanation : The compound has been used in the synthesis of optically pure 2,6-bis(imino)pyridyl ligands, which, in combination with ruthenium(II) fragments, form efficient catalysts for the cyclopropanation of styrene with ethyl diazoacetate. This highlights its potential in catalytic reactions (Bianchini and Lee, 2000).

  • Polymer Solar Cells : The compound has been studied as an acceptor and cathode interfacial material in polymer solar cells. Its high electron mobility and amine-based structure have been shown to improve the performance of organic solar cells, demonstrating its potential in renewable energy technologies (Lv, Lei, Zhu, Hirai, & Chen, 2014).

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-22(21,19-12-10-16-7-3-4-11-18-16)17-9-8-14-5-1-2-6-15(14)13-17/h1-9,11,13,19H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQFEIGXLMDDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.